N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide
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Overview
Description
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide is a complex organic compound that features a furan ring, an amide group, and a brominated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Bromination: The benzene ring is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-ylmethylamine share structural similarities.
Benzamide Derivatives: Compounds such as 2-bromobenzamide and N-(2-bromophenyl)acetamide are structurally related.
Uniqueness
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide is unique due to the combination of its furan ring, brominated benzene ring, and amide group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-6-2-1-5-10(11)14(19)17-12(13(16)18)8-9-4-3-7-20-9/h1-8H,(H2,16,18)(H,17,19)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGPVSHQONJJX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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